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Compound of Interest

Compound Name: 1,2-Cyclododecanediol

CAS No.: 15199-41-4

Cat. No.: B095524

Get Quote

Executive Summary
1,2-Cyclododecanediol (

, MW 200.[1]32) represents a critical class of macrocyclic vicinal diols used as intermediates in
the synthesis of macrocyclic musk perfumes, polyurethanes, and specialty polyesters. Its
characterization is complicated by the conformational flexibility of the 12-membered ring (the
"floppy" nature of cyclododecane) and the existence of distinct stereoisomers (cis and trans).

This guide provides a definitive technical workflow for the synthesis, isolation, and

spectroscopic validation (NMR, IR, MS) of 1,2-cyclododecanediol. It focuses on distinguishing

between the cis (meso) and trans (racemic) isomers, a common challenge in drug development

and materials science.

Part 1: Structural Dynamics & Stereochemistry
Before interpreting spectra, one must understand the conformational landscape. Unlike the

rigid chair conformation of cyclohexane, the cyclododecane ring adopts a "square-like"

conformation as its lowest energy minimum.
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Trans-1,2-Cyclododecanediol: Typically the thermodynamic product of epoxide hydrolysis.

It exists as a racemic mixture (

and

). The hydroxyl groups often adopt an anti relationship, minimizing steric strain but
complicating intramolecular hydrogen bonding.

Cis-1,2-Cyclododecanediol: The meso compound (if planar), but chiral in its specific

conformations. It is accessible via syn-dihydroxylation.[2] The proximity of the hydroxyl

groups facilitates strong intramolecular hydrogen bonding, a key diagnostic feature in IR

spectroscopy.

Part 2: Synthesis & Sample Preparation Protocols
To ensure spectral accuracy, the analyst must verify the synthetic origin of the sample. The

stereochemical outcome is reagent-dependent.

Workflow Diagram: Stereoselective Synthesis
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Caption: Stereodivergent synthesis pathways. Acid hydrolysis of the epoxide yields the trans-

diol via backside attack, while OsO4 mediates concerted syn-addition to yield the cis-diol.

Experimental Protocol Summary
Trans-Isomer Isolation:

Reaction: Epoxidation of cyclododecene with m-chloroperbenzoic acid (mCPBA) followed

by acid-catalyzed ring opening.
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Purification: Recrystallization from ethanol/water.

Physical State: White crystalline solid. Melting Point: ~159–160°C.

Cis-Isomer Isolation:

Reaction: Upjohn dihydroxylation using catalytic Osmium Tetroxide (

) and N-methylmorpholine N-oxide (NMO).

Purification: Flash column chromatography (Ethyl Acetate/Hexane) or recrystallization.

Physical State: White crystalline solid. Melting Point: Typically lower than the trans isomer

(approx. 90–100°C range, dependent on purity and polymorphs).

Part 3: Infrared Spectroscopy (IR)
IR is the primary tool for assessing the hydrogen-bonding network.

Diagnostic Bands
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Functional Group
Wavenumber (

)
Assignment & Notes

O-H Stretch (Free) 3610–3640

Sharp band. Visible in dilute

solution (

in

).

O-H Stretch (Intra) 3550–3580

Cis-Diagnostic. Remains

constant upon dilution.

Indicates intramolecular H-

bond.[3]

O-H Stretch (Inter) 3300–3450

Broad, strong band.

Disappears upon dilution.

Dominant in solid state (KBr

pellet).

C-H Stretch 2850–2930
Strong asymmetric/symmetric

stretching of the macrocycle.

C-O Stretch 1000–1080
Secondary alcohol

characteristic stretch.

Technical Insight: To distinguish isomers, perform a dilution study. Dissolve the sample in dry

or

.

Cis-Isomer: Shows a persistent sharp peak around

due to the favorable geometry for intramolecular hydrogen bonding.

Trans-Isomer: The intramolecular bond is sterically disfavored in many conformations; the

spectrum is dominated by the free O-H band at high dilution.
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Part 4: Mass Spectrometry (MS)
The mass spectrum is characterized by dehydration and alpha-cleavage. The molecular ion is

often weak or absent.

Fragmentation Logic
Molecular Ion (

):

(Weak).

Dehydration (

):

. Loss of water is rapid, often forming a cyclic ketone or enol intermediate.

Alpha-Cleavage: Cleavage of the

bond (between the hydroxyls) is a primary pathway.

Fragmentation Pathway Diagram
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Caption: Primary fragmentation pathways for 1,2-cyclododecanediol under Electron Impact

(EI, 70eV).

Part 5: Nuclear Magnetic Resonance (NMR)
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NMR provides the most definitive stereochemical assignment.

NMR (Proton) Data
Solvent:

, 400 MHz

Proton Type

Chemical Shift
(

, ppm)

Multiplicity Integration Notes

CH-OH

(Methine)
3.40 – 3.90 Multiplet 2H

Diagnostic

Region.

-OH (Hydroxyl) 1.5 – 3.0 Broad Singlet 2H

Shift is

concentration/te

mp dependent.

Ring 1.20 – 1.80 Multiplet 20H

Broad "hump"

typical of

macrocycles.

Stereochemical Analysis via Coupling (

): While the ring flexibility averages many signals, the width of the methine signal (

) or the coupling constants (

) can distinguish isomers:

Trans-Isomer: Often displays a wider multiplet or larger apparent

values if the protons adopt an anti-diaxial relationship in the dominant conformer.

Cis-Isomer: Typically shows a narrower multiplet due to smaller axial-equatorial or

equatorial-equatorial couplings.

NMR (Carbon) Data
Solvent:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095524?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


, 100 MHz

Carbon Type
Chemical Shift (

, ppm)
Notes

C-OH (Carbinol) 70.0 – 74.0
Single peak for symmetrical

isomers.

-CH2 28.0 – 32.0
Carbons adjacent to the

carbinol.

Remote CH2 20.0 – 26.0 Remaining ring carbons.

Symmetry Check: Both the cis (meso) and trans (racemic, but

symmetric time-averaged) isomers will show a simplified spectrum (e.g., 1 signal for C-OH,
rather than 2), assuming rapid conformational averaging at room temperature. To see distinct
conformers, Low-Temperature NMR (

) is required.

References
Macrocyclic Stereochemistry: Dunitz, J. D., & Shearer, H. M. M. (1960). Structure of the

Cyclododecane Molecule. Helvetica Chimica Acta, 43(1), 18-35. Link

Synthesis of Trans-Diols: Swern, D. (1953). Epoxidation and Hydroxylation of Ethylenic

Compounds with Organic Peracids. Organic Reactions.[2][4] Link

Cis-Dihydroxylation Protocol: VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). An improved

catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the

oxidant. Tetrahedron Letters, 17(23), 1973-1976. Link

IR of Cyclic Diols: Kuhn, L. P. (1952). The Hydrogen Bond.[4] I. Intra- and Intermolecular

Hydrogen Bonds in Alcohols. Journal of the American Chemical Society, 74(10), 2492–2499.

Link

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fonlinelibrary.wiley.com%2Fdoi%2F10.1002%2Fhlca.19600430104
https://www.chemtube3d.com/ethene_oso4/
https://organicchemistrydata.org/hansreich/resources/nmr/?index=nmr_index%2F1H_shift
https://www.google.com/url?sa=E&q=https%3A%2F%2Fonlinelibrary.wiley.com%2Fdoi%2Fabs%2F10.1002%2F0471264180.or007.07
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sciencedirect.com%2Fscience%2Farticle%2Fabs%2Fpii%2FS004040390073142X
https://organicchemistrydata.org/hansreich/resources/nmr/?index=nmr_index%2F1H_shift
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2Fabs%2F10.1021%2Fja01130a009
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095524?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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